2,3-Dihydro-7-methyl-6-nitroindole 2,3-Dihydro-7-methyl-6-nitroindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13884584
InChI: InChI=1S/C9H10N2O2/c1-6-8(11(12)13)3-2-7-4-5-10-9(6)7/h2-3,10H,4-5H2,1H3
SMILES:
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

2,3-Dihydro-7-methyl-6-nitroindole

CAS No.:

Cat. No.: VC13884584

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-7-methyl-6-nitroindole -

Specification

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name 7-methyl-6-nitro-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C9H10N2O2/c1-6-8(11(12)13)3-2-7-4-5-10-9(6)7/h2-3,10H,4-5H2,1H3
Standard InChI Key OBNFSXSTQNHDAX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1NCC2)[N+](=O)[O-]

Introduction

Structural Characterization

2,3-Dihydro-7-methyl-6-nitroindole is a bicyclic heterocyclic compound comprising a saturated pyrrole ring fused to a benzene ring, with a nitro group (-NO₂) at position 6, a methyl group (-CH₃) at position 7, and partial saturation (dihydro) across the pyrrole ring. Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol . The compound belongs to the indole family, which is foundational in bioactive molecules and pharmaceutical intermediates.

Key Structural Features

FeatureDescription
Core StructureIndole backbone with a saturated pyrrole ring (2,3-dihydro)
SubstituentsNitro group at C6; methyl group at C7
Electron DensityElectron-withdrawing nitro group directs electrophilic substitution
Steric EffectsMethyl group influences regioselectivity in reactions

Synthesis and Preparation Methods

The synthesis of 2,3-dihydro-7-methyl-6-nitroindole is inferred from methods for analogous nitroindole derivatives. Common approaches include:

Nitration of Dihydroindole Precursors

  • Nitration of 2,3-dihydro-7-methylindole:

    • Reagents: A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (-15°C to 10°C) .

    • Mechanism: Electrophilic aromatic substitution, where the nitro group is introduced at the electron-deficient C6 position due to the methyl group’s electron-donating effect.

Alternative Routes

  • Fischer Indole Synthesis: While typically used for unsaturated indoles, modifications (e.g., controlled cyclization) may yield dihydro derivatives .

  • Reductive Alkylation: Hypothetical pathway involving nitroindole intermediates followed by hydrogenation to saturate the pyrrole ring .

Physical and Chemical Properties

PropertyValue/Description
Molecular Weight178.19 g/mol
Melting PointNot explicitly reported; analogous compounds: 148–151°C
SolubilityModerate in polar solvents (e.g., DMF, DMSO); poor in water (~1.3 mg/mL)
StabilitySensitive to strong acids/bases; nitro group prone to reduction
LogP~2.33 (estimated from similar nitroindoles)

Reactivity Profile

  • Reduction: Nitro group → amine under catalytic hydrogenation (e.g., H₂/Pd-C) .

  • Electrophilic Substitution: Limited due to electron-withdrawing nitro group; possible at C5 or C4 .

  • Oxidation: Methyl group may oxidize to carbonyl under strong oxidizing agents.

Biological and Pharmacological Insights

Antimicrobial and Anticancer Activity

While direct studies on 2,3-dihydro-7-methyl-6-nitroindole are absent, related nitroindoles exhibit notable bioactivity:

CompoundActivityIC₅₀/Inhibition RangeSource
6-NitroindoleAntimicrobial (Gram-positive)MIC: 16–32 µg/mL
7-Methyl-6-nitroindoleAnticancer (MCF-7, HCT116)IC₅₀: 4.83–11.3 µM

Mechanistic Hypotheses

  • Nitro Group: Generates reactive intermediates (e.g., nitroso, amine) that disrupt cellular redox balance.

  • Methyl Group: Enhances lipophilicity, improving membrane permeability .

Applications in Medicinal Chemistry

Drug Development Intermediates

2,3-Dihydro-7-methyl-6-nitroindole serves as a scaffold for:

  • Anticancer Agents: Derivatives may inhibit kinase pathways or induce apoptosis.

  • Neuroprotective Agents: Potential MAO/B inhibition, though untested.

Comparative Analysis with Analogues

CompoundAdvantagesLimitations
6-NitroindoleSimple synthesis, broad activityLower selectivity
7-Methyl-6-nitroindoleEnhanced bioavailabilityReduced aqueous solubility
Dihydro DerivativesImproved metabolic stabilityLimited regioselectivity
HazardMitigation Measures
ToxicityAvoid inhalation; use PPE (gloves, goggles)
ReactivityStore in inert atmosphere; avoid strong acids
Environmental ImpactDispose via incineration; avoid water discharge

Research Gaps and Future Directions

  • Direct Bioactivity Studies: In vitro/in vivo testing for antimicrobial or anticancer efficacy.

  • Synthetic Optimization: Scaling nitration protocols for industrial production .

  • Derivatization: Functionalizing the nitro group (e.g., reduction to amine) for target-specific ligands .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator